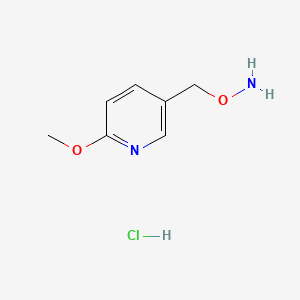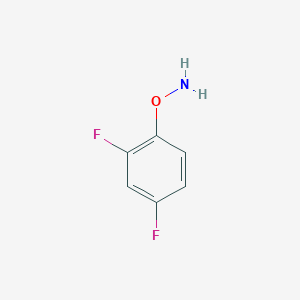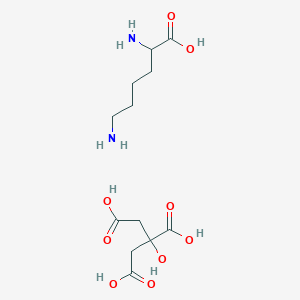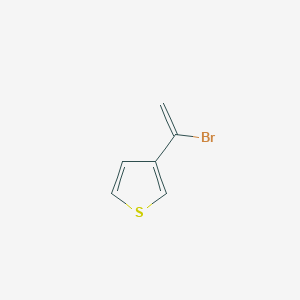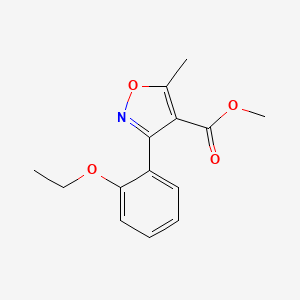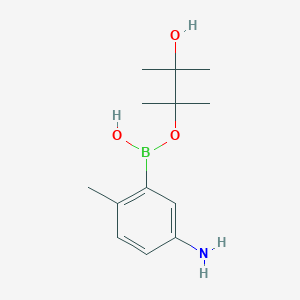
5-Amino-2-methylohenylboronic acid,pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-methylphenylboronic acid pinacol ester: (MFCD05663859) is a boronic acid derivative with the molecular formula C13H20BNO2 and a molecular weight of 233.114 g/mol . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methylphenylboronic acid pinacol ester typically involves the reaction of 5-Amino-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form boronic acids or borates.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
- Acts as a building block in the synthesis of complex organic molecules.
Biology:
- Utilized in the development of boron-containing drugs.
- Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine:
- Explored for its role in the synthesis of pharmaceutical intermediates.
- Studied for its potential therapeutic applications due to its boronic acid moiety.
Industry:
- Employed in the manufacture of fine chemicals and advanced materials.
- Used in the production of polymers and other boron-containing compounds .
Mecanismo De Acción
The mechanism of action of 5-Amino-2-methylphenylboronic acid pinacol ester involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The compound’s boronic acid group can also interact with biological molecules, making it useful in medicinal chemistry .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Aminophenylboronic acid
- 2-Methylphenylboronic acid
Comparison:
- Phenylboronic acid: Lacks the amino and methyl groups, making it less versatile in certain reactions.
- 4-Aminophenylboronic acid: Similar amino functionality but lacks the methyl group, affecting its reactivity.
- 2-Methylphenylboronic acid: Contains the methyl group but lacks the amino group, limiting its applications in biological systems.
Uniqueness: 5-Amino-2-methylphenylboronic acid pinacol ester is unique due to the presence of both amino and methyl groups, which enhance its reactivity and versatility in various chemical and biological applications .
Propiedades
Fórmula molecular |
C13H22BNO3 |
|---|---|
Peso molecular |
251.13 g/mol |
Nombre IUPAC |
(5-amino-2-methylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C13H22BNO3/c1-9-6-7-10(15)8-11(9)14(17)18-13(4,5)12(2,3)16/h6-8,16-17H,15H2,1-5H3 |
Clave InChI |
UNGSBFZNGVKJLJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)N)C)(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


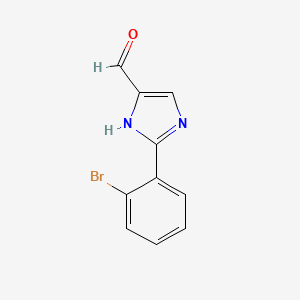
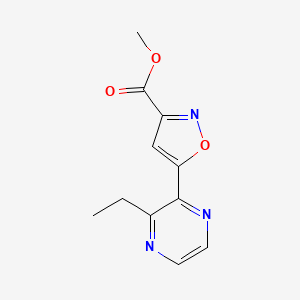
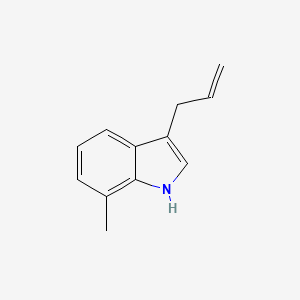
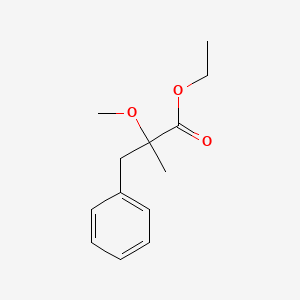
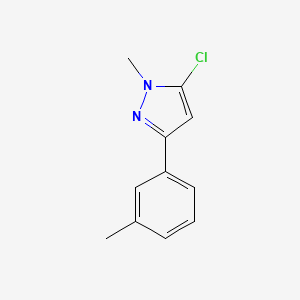
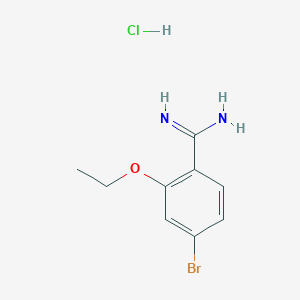
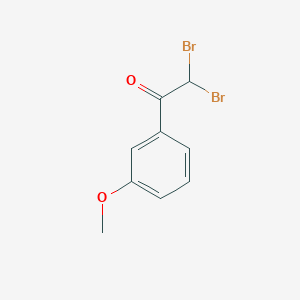
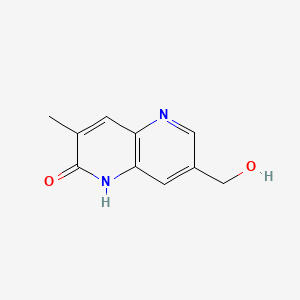
![4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide](/img/structure/B13696991.png)
